18:1 MPB PE

Liposome Engineering Membrane Biophysics Targeted Drug Delivery

18:1 MPB PE (CAS 384835-49-8) is a maleimide-functionalized lipid for covalent conjugation of thiol-containing biomolecules to liposome or bilayer surfaces. Its unsaturated 18:1 chains preserve membrane fluidity at 37°C; the extended phenyl-butyramide spacer reduces steric hindrance, enabling efficient coupling of large cargos (e.g., IgG, ~150 kDa). Effective at 1-11 mol% for cost-efficient liposome engineering.

Molecular Formula C55H89N2NaO11P
Molecular Weight 1008.3 g/mol
Cat. No. B12363650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 MPB PE
Molecular FormulaC55H89N2NaO11P
Molecular Weight1008.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
InChIInChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1
InChIKeyGACCDYAPRDTKLX-VCRVZWGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 MPB PE: A Maleimide-Functionalized Unsaturated Phospholipid for Thiol-Specific Bioconjugation and Liposome Engineering


18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a synthetic, head group-modified functionalized lipid . It comprises a phosphoethanolamine (PE) headgroup linked to two unsaturated oleic acid (18:1) tails and a terminal phenylmaleimide group via an extended butyramide spacer arm . The maleimide moiety acts as a thiol-reactive electrophile, enabling covalent conjugation to sulfhydryl-containing molecules such as proteins, peptides, or thiolated oligonucleotides under mild, near-physiological conditions . This reactivity profile positions 18:1 MPB PE as a foundational anchor for constructing functionalized lipid interfaces in targeted drug delivery systems, affinity membranes, and biosensing platforms .

Why Generic Substitution of 18:1 MPB PE with Other Maleimide or PE Lipids Fails in Precision Liposome Applications


Substituting 18:1 MPB PE with a generic maleimide lipid or a non-functionalized PE analog is not feasible due to three interdependent molecular features that govern its biophysical and chemical performance. First, the unsaturated 18:1 fatty acyl chains confer a significantly lower main phase transition temperature (Tm) relative to saturated-chain analogs like 16:0 MPB PE, resulting in a more fluid bilayer at physiological temperatures—a parameter that critically influences membrane dynamics, protein mobility, and conjugate accessibility . Second, the extended MPB spacer arm (containing a phenyl-butyramide linker) is specifically designed to mitigate steric hindrance at the lipid-water interface, a feature that shorter or PEGylated linkers cannot fully replicate, thereby directly impacting conjugation efficiency and the preservation of protein function [1]. Third, the absence of the maleimide moiety in standard DOPE (18:1 PE) completely eliminates thiol-reactive conjugation capability, rendering it unsuitable for applications requiring covalent surface functionalization. These distinctions underscore that 18:1 MPB PE is not an interchangeable commodity but a precision tool for defined experimental or manufacturing conditions.

18:1 MPB PE Quantitative Evidence Guide: Comparator-Based Performance and Selection Data


Membrane Fluidity and Phase Transition: 18:1 MPB PE vs. 16:0 MPB PE

The fatty acyl chain composition of MPB PE directly dictates the membrane's main phase transition temperature (Tm), a key determinant of bilayer fluidity and permeability. 18:1 MPB PE, containing two monounsaturated oleic acid chains, exhibits a Tm significantly below 0°C, resulting in a highly fluid liquid-crystalline phase at physiological temperatures (37°C) [1]. In contrast, 16:0 MPB PE, which possesses two saturated palmitic acid chains, has a Tm of approximately 41°C, meaning it exists in a rigid, ordered gel phase at room temperature and only transitions to a fluid state at elevated temperatures [1]. This difference is critical: liposomes formulated with 18:1 MPB PE remain fluid and dynamic at 37°C, facilitating lateral diffusion of conjugated ligands and efficient membrane fusion events, whereas 16:0 MPB PE-based liposomes are in a rigid gel state under the same conditions, which can sterically hinder conjugation reactions and limit the mobility of surface-bound proteins [2].

Liposome Engineering Membrane Biophysics Targeted Drug Delivery

Conjugation Efficiency: Impact of the Extended MPB Spacer Arm on Thiol Reactivity

The molecular architecture of the MPB linker—a phenyl-butyramide spacer between the PE headgroup and the maleimide ring—is a critical design feature that directly impacts conjugation efficiency. This extended spacer (~14 Å) alleviates steric hindrance at the crowded lipid-water interface, allowing the maleimide group to project further from the bilayer surface and remain accessible to bulky thiol-containing macromolecules [1]. This contrasts with maleimide lipids featuring shorter linkers, such as maleimido-caproyl (MC) derivatives, which can result in lower conjugation yields for large proteins like antibodies (≥150 kDa) due to restricted accessibility and potential burying of the reactive group within the lipid headgroup region [2]. While direct quantitative comparisons of conjugation yields between MPB-PE and MC-PE are scarce in published literature, the design principle—that an extended spacer arm reduces steric hindrance and enhances reactivity—is well-established [1].

Bioconjugation Liposome Functionalization Protein Coupling

Liposomal Stability and Functional Performance at Low MPB-PE Molar Ratios

The optimal molar percentage of functionalized lipid in a liposome formulation is a critical parameter that balances conjugation capacity with bilayer stability. Studies on MPB-PE-containing immunoliposomes have demonstrated that reducing the MPB-PE concentration from a typical range of 5-10 mol% to just 1 mol% results in significantly enhanced liposome stability during and after Fab' fragment coupling [1]. Specifically, liposomes formulated with 1 mol% MPB-PE exhibited no detectable leakage or aggregation, whereas higher concentrations (≥5 mol%) can lead to membrane destabilization and increased permeability [1]. This indicates that the MPB-PE moiety is highly effective even at very low incorporation ratios, allowing researchers to minimize the use of the functionalized lipid, which is often the most expensive component, without compromising conjugation capacity [2].

Liposome Stability Immunoliposome Formulation Optimization

Comparative Utility in DNA Nanotechnology: Lipidated DNA Anti-Handles for Liposome Remodeling

18:1 MPB PE has a unique and specific application in the emerging field of DNA nanotechnology for membrane engineering, a use case not shared by its saturated-chain analog. Specifically, 18:1 MPB PE is the designated lipid for preparing lipidated DNA anti-handles, which are then used to label DNA-origami rings . These functionalized rings are instrumental in the assembly, arrangement, and active remodeling of liposomes, a process that relies on the fluidity of the 18:1 acyl chains to allow for dynamic membrane reorganization . In a key study, liposomes were formulated with ~80% DOPC, 11% 18:1 MPB-PE, and 9% DOPS to successfully demonstrate membrane tubulation and shaping by DNA nanocages [1]. This high incorporation ratio (11 mol%) is enabled by the unsaturated tails of 18:1 MPB-PE, which integrate seamlessly into fluid DOPC bilayers, a feat that would be challenging with the gel-phase 16:0 MPB PE due to phase separation and rigidity [1].

DNA Origami Liposome Remodeling Synthetic Biology

Optimal Research and Industrial Application Scenarios for 18:1 MPB PE Based on Quantitative Differentiation


Targeted Drug Delivery: Formulation of Fluid-Phase Immunoliposomes for Cancer Therapy

For the development of targeted liposomal drug carriers (e.g., immunoliposomes) that must circulate and function at 37°C, 18:1 MPB PE is the superior choice over its saturated analog 16:0 MPB PE. Its unsaturated oleic acid chains ensure the liposome membrane remains in a fluid, liquid-crystalline state in vivo, which is essential for efficient ligand presentation, receptor binding, and membrane fusion [1]. Furthermore, the demonstrated ability to use low molar ratios (1 mol%) of MPB-PE without compromising stability or conjugation efficiency allows for cost-effective formulation and minimizes potential immunogenicity associated with the maleimide linker [2]. This scenario leverages the compound's optimal biophysical state at physiological temperature and its high conjugation potency at low concentrations.

Synthetic Biology and DNA Nanotechnology: Dynamic Liposome Remodeling with DNA Origami

In advanced synthetic biology applications involving the construction of DNA-origami structures to actively shape and remodel liposomes, 18:1 MPB PE is the essential lipid anchor . The fluidity conferred by its 18:1 acyl chains is a prerequisite for the dynamic membrane reorganization required for processes like tubulation and vesicle fission, as demonstrated in studies where liposomes containing 11 mol% 18:1 MPB-PE were successfully manipulated by DNA nanocages [3]. The use of saturated-chain MPB-PE analogs would result in a rigid, gel-phase bilayer that is incompatible with the required membrane plasticity. This application scenario is uniquely enabled by the unsaturated nature of 18:1 MPB PE.

High-Throughput Bioconjugation: Efficient Coupling of Large Proteins to Liposomal Surfaces

When the research goal involves conjugating large, bulky biomolecules—such as full-length monoclonal antibodies (IgG, ~150 kDa) or large enzymes—to the surface of liposomes, 18:1 MPB PE offers a critical advantage through its extended phenyl-butyramide spacer arm [4]. This linker architecture mitigates steric hindrance at the bilayer interface, ensuring the maleimide group remains accessible for efficient thiol-maleimide conjugation chemistry [4]. This leads to higher coupling yields and better preservation of protein bioactivity compared to maleimide lipids with shorter, more sterically constrained linkers. For high-throughput screening or large-scale bioproduction, this translates directly to reduced material waste and improved functional consistency of the final bioconjugate product.

Membrane Protein Studies: Creation of Affinity Surfaces for SPR and Biosensing

For the construction of supported lipid bilayers (SLBs) or liposomes designed for surface plasmon resonance (SPR) or other biosensing platforms, 18:1 MPB PE provides a stable, fluid membrane environment for the oriented immobilization of proteins or peptides . The sodium salt form of 18:1 MPB PE enhances solubility and electrostatic stability for consistent incorporation into bilayers . The fluid nature of the 18:1 matrix allows membrane-bound receptors to maintain their native lateral mobility and conformational dynamics, which is often critical for accurate binding kinetics measurements. In contrast, a gel-phase membrane from a saturated lipid would artificially restrict receptor movement and could alter binding affinities, leading to biased or inaccurate kinetic data [5].

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